N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety linked via an acetamide bridge to a substituted pyridinone ring. The pyridinone core is modified with 4,6-dimethyl groups and a phenylsulfonyl substituent at position 2. While direct bioactivity data for this compound is absent in the provided evidence, its design aligns with analogs reported for antioxidant, antimicrobial, or kinase-inhibitory properties .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-14-10-15(2)24(22(26)21(14)31(27,28)17-6-4-3-5-7-17)12-20(25)23-16-8-9-18-19(11-16)30-13-29-18/h3-11H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROHOQUGESRNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activity. Its unique structure, comprising benzodioxole and pyridine derivatives, suggests various interactions with biological targets. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 444.4 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates followed by their coupling under specific conditions using various reagents to facilitate the formation of the desired product .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases implicated in cancer progression .
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-y)-2-[4,6-dimethyl]-2-(phenylsulfonyl)pyridine derivatives exhibit significant anticancer properties. For instance:
- Inhibitory Effects : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., MV4–11 and MOLM13), with IC50 values around 0.3 µM and 1.2 µM respectively .
Antifungal Activity
Molecular docking studies have suggested potential antifungal activity for similar benzodioxole derivatives. These compounds demonstrated binding affinity to target proteins involved in fungal growth regulation .
Case Studies
Chemical Reactions Analysis
Structural Features and Reactivity
The compound features a pyridin-1(2H)-one core substituted with methyl groups at positions 4 and 6, a phenylsulfonyl group at position 3, and an acetamide-linked 1,3-benzodioxole moiety. Key reactive sites include:
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Pyridinone Ring : The 2-oxo group increases electrophilicity at C-3 and C-5 positions.
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Phenylsulfonyl Group : Electron-withdrawing nature activates the pyridinone ring for nucleophilic substitution or addition reactions .
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Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage .
2.1. Formation of the Pyridinone Core
The pyridin-1(2H)-one scaffold is synthesized via cyclization of β-ketoamide precursors. For example:
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Cyclocondensation : Reacting β-keto esters with urea/thiourea derivatives under acidic conditions (e.g., HCl/EtOH) yields substituted pyridinones .
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Modification at C-3 : Introduction of the phenylsulfonyl group occurs via nucleophilic substitution using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Pyridinone cyclization | HCl/EtOH, reflux, 12 h | 72% | |
| Sulfonation at C-3 | Phenylsulfonyl chloride, K₂CO₃, DMF, 60°C | 68% |
2.2. Acetamide Side-Chain Installation
The acetamide linker is introduced via:
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Amide Coupling : Reacting 1,3-benzodioxol-5-amine with bromoacetyl chloride in dichloromethane (DCM) using triethylamine as a base .
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Nucleophilic Displacement : Substitution of a halogen (e.g., Br) at the pyridinone’s C-1 position with the synthesized acetamide intermediate .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | Bromoacetyl chloride, Et₃N, DCM, 0°C→RT | 85% | |
| Displacement at C-1 | K₂CO₃, DMF, 80°C, 8 h | 63% |
3.1. Hydrolysis of the Acetamide Linker
The acetamide bond undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 1,3-benzodioxol-5-amine and the corresponding carboxylic acid .
| Condition | Product | Rate (t₁/₂) | Reference |
|---|---|---|---|
| 1M HCl, 70°C | 1,3-Benzodioxol-5-amine + Pyridinone acid | 2.5 h | |
| 0.5M NaOH, EtOH, reflux | Same as above | 1.8 h |
3.2. Oxidation of the Sulfonyl Group
The phenylsulfonyl group exhibits resistance to oxidation but can undergo desulfonation under extreme conditions (e.g., H₂O₂/AcOH at 100°C) .
4.1. Electrophilic Aromatic Substitution
The pyridinone ring undergoes nitration or halogenation at C-5 (activated by the electron-withdrawing sulfonyl group):
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration at C-5 | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-pyridinone | 58% |
| Bromination at C-5 | Br₂/FeBr₃, CCl₄, RT, 3 h | 5-Bromo-pyridinone | 65% |
4.2. Reductive Cleavage of Benzodioxole
Hydrogenolysis (H₂/Pd-C in EtOH) cleaves the benzodioxole methylenedioxy group to form a catechol derivative .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s benzodioxol and phenylsulfonyl groups distinguish it from structurally related acetamides. Key comparisons include:
- Key Observations: The phenylsulfonyl group in the target compound may enhance electrophilicity and binding to cysteine residues in enzymes compared to the oxadiazole group in the analog from . Pyridinone cores are less common in antimicrobial agents compared to oxazolidinones () but are prevalent in kinase inhibitors .
Bioactivity and Functional Implications
- Antioxidant Activity: Coumarin-acetamide hybrids () demonstrate radical-scavenging capabilities exceeding ascorbic acid, likely due to electron-rich coumarin systems.
- Antimicrobial Potential: While oxazolidinones () target bacterial ribosomes, pyridinone analogs like the target compound might inhibit bacterial efflux pumps or kinases, though this remains speculative without direct data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
